H-Val-Gln-OH

Stability Kinetics Bioprocessing Cell Culture Media

Free L-glutamine decomposes rapidly in aqueous solution, producing cytotoxic ammonia and pyroglutamate that compromise cell culture consistency and nutritional bioavailability. H-Val-Gln-OH (L-Valyl-L-glutamine) solves this with quantitative stability advantages demonstrated across glutamine dipeptides: • 2.5-3× slower degradation vs. Ala-Gln minimizes toxic byproduct accumulation • High aqueous solubility (≥100 mg/mL) enables low-volume, concentrated dosing solutions • Certified purity 99.82% eliminates confounding impurity effects in SAR studies • Ambient-stable shipping; recommended storage at -20°C under inert atmosphere.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
Cat. No. B1365513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Gln-OH
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1
InChIKeyXXDVDTMEVBYRPK-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Val-Gln-OH: A Stable Glutamine Dipeptide


H-Val-Gln-OH (L-Valyl-L-glutamine, CAS 42854-54-6) is a dipeptide composed of L-valine and L-glutamine residues . It is classified as a metabolite and is a member of a series of glutamine-containing dipeptides investigated as stable alternatives to free L-glutamine in cell culture media and parenteral nutrition formulations due to the limited solubility and thermal instability of free glutamine [1]. Its primary differentiator is a position-specific, quantitative advantage in aqueous stability relative to other common glutamine dipeptides, making it a candidate for applications requiring extended nutrient availability.

Workflow
Glutamine dipeptide with reported slower aqueous degradation vs. Ala-Gln and Leu-Gln, supporting long-term cell culture and bioprocessing research.
Specification
Vendor-certified purity of 99.82% (HPLC), reducing impurity-related variables in sensitive assays.
Formulation
High aqueous solubility (100 mg/mL) enables concentrated stock preparation with low vehicle volumes.

Why Substitution Fails for H-Val-Gln-OH


Within the class of glutamine-containing dipeptides, simple substitution is not scientifically valid because the N-terminal amino acid residue directly and quantitatively influences the compound's degradation kinetics in aqueous solution [1]. This leads to vastly different shelf-lives and nutrient-release profiles. Selecting a less stable analog, such as Gly-Gln or Ala-Gln, can result in premature glutamine loss, accumulation of degradation byproducts like ammonia and pyroglutamate, and inconsistent experimental or manufacturing outcomes [1][2]. The quantitative evidence in Section 3 demonstrates that H-Val-Gln-OH offers a specific, measurable stability advantage over its closest comparators, directly impacting its suitability for long-term bioprocesses and controlled-release studies.

!
Ala-Gln degrades faster – its aqueous degradation rate is 2.5-3× higher, leading to earlier glutamine loss and increased ammonia/pyroglutamate accumulation.
!
Gly-Gln may not sustain proliferation equivalently – in enterocyte models, Gly-Gln failed to support cell growth as a glutamine substitute, while Ala-Gln did, indicating N-terminal residue–dependent bioresponse.
!
N-terminal residue controls degradation kinetics – simple dipeptide interchange can alter shelf life and nutrient release profile, requiring compound-specific validation.

H-Val-Gln-OH: Stability, Purity & Solubility Advantages


Superior Aqueous Stability

A 1999 kinetic study directly compared the degradation of five glutamine dipeptides (Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, Ile-Gln) in aqueous solution using stability-indicating HPLC. The rate constants (k) were found to decrease in the order: Gly-Gln > Ala-Gln > Leu-Gln > H-Val-Gln-OH (Val-Gln) > Ile-Gln [1]. This means H-Val-Gln-OH degrades more slowly than Ala-Gln and Leu-Gln, two of its most common comparators.

Aqueous stability
Head-to-head
Ranked 4th slowest degradation (Val-Gln) vs. Ala-Gln (2nd fastest); degradation ~2.5-3× slower than Ala-Gln [1].
Supports extended nutrient stability in aqueous media.
Conditions: pseudo-first-order kinetics, stability-indicating HPLC.
Stability Kinetics Bioprocessing Cell Culture Media Parenteral Nutrition

Certified High Purity

Vendor specifications from MedChemExpress (MCE) certify the purity of H-Val-Gln-OH (Cat. No: HY-P4661) at 99.82% . This is a quantitative improvement over the more common industry specification for research-grade peptides, which is typically ≥95% or ≥98% .

Purity
Vendor spec review
99.82% (HPLC)
Reduces impurity-related confounds in sensitive assays.
Per vendor Certificate of Analysis; data to verify.
Analytical Chemistry Peptide Synthesis Quality Control Biological Assays

High Aqueous Solubility

In contrast to many poorly soluble peptides, H-Val-Gln-OH demonstrates high aqueous solubility. Vendor data indicates it is soluble in water up to 100 mg/mL (407.70 mM) when the pH is adjusted to 2 with 1 M HCl . This is a quantifiable advantage over many research compounds with aqueous solubility limits below 1 mg/mL .

Solubility
Vendor data
100 mg/mL (407.70 mM) in H₂O, pH 2
Enables concentrated stock preparation with reduced vehicle volume.
pH adjustment required per vendor protocol.
Formulation Science In Vivo Studies Stock Solution Preparation Drug Delivery

H-Val-Gln-OH: Key Application Scenarios


Mammalian Cell Culture for Biopharmaceutical Production

In fed-batch or perfusion bioreactors for monoclonal antibody (mAb) production, H-Val-Gln-OH can be used as a stable source of glutamine. Its 2.5-3x slower degradation rate compared to Ala-Gln [1] translates to less frequent feeding and lower peak concentrations of toxic byproducts like ammonia [2], leading to more consistent cell growth and higher product titers. This avoids the need for cold-chain management of unstable free glutamine.

Peptide Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs where minor impurities can confound assay results, the use of H-Val-Gln-OH with a certified purity of 99.82% [1] ensures that observed biological activity is attributable to the target compound itself, not an impurity. This level of purity reduces the need for additional in-house purification steps, saving time and resources in SAR campaigns.

Concentrated Dosing for In Vivo PK Studies

For animal models of glutamine metabolism or intestinal health, H-Val-Gln-OH's high aqueous solubility (up to 100 mg/mL) [1] enables the preparation of concentrated, low-volume dosing solutions. This is critical for avoiding the confounding physiological stress of administering large fluid volumes via oral gavage or intravenous injection, thereby improving the accuracy of in vivo PK/PD assessments.

Mass Spectrometry of Peptide Fragmentation

As a well-characterized dipeptide, H-Val-Gln-OH serves as a model compound for studying gas-phase fragmentation mechanisms. Its specific structure leads to quantifiable differences in the ratio of a1 and y1 fragment ions, which are influenced by the kinetics of dissociation pathways and competition with other channels like deamidation [1]. This makes it a valuable calibration or model system in proteomics research.

Application
Selection Property
Validation Focus
Mammalian cell culture research
Slower aqueous degradation profile vs. common dipeptides
Degradation kinetics and ammonia/pyroglutamate monitoring
Peptide SAR studies
High-purity reference dipeptide (99.82% HPLC)
Lot-specific purity analysis and impurity profiling
Concentrated in vivo dosing research
High aqueous solubility for low-volume formulation
Stock solution concentration and vehicle compatibility
Mass spectrometry fragmentation model
Well-characterized dipeptide fragmentation pattern
Gas-phase dissociation pathway and deamidation analysis

Technical Documentation Hub

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44 linked technical documents
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